Cyclomorusin

描述

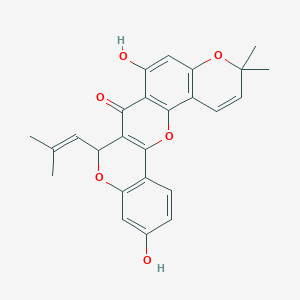

Cyclomorusin is a natural flavonoid compound that belongs to the class of pyranoflavonoids. It is primarily isolated from the bark of Morus alba, a species of mulberry tree. This compound is known for its wide range of biological activities, including anti-inflammatory, anti-microbial, neuro-protective, and antioxidant properties .

准备方法

Synthetic Routes and Reaction Conditions

Cyclomorusin can be synthesized through oxidative cyclisation of cyclomulberrin. The hydroxy group at position 10 undergoes oxidative cyclisation to position 3 of the 3-methylbut-2-en-1-yl substituent, with migration of the double bond into conjugation with the aromatic ring . The reaction conditions typically involve the use of oxidizing agents and controlled temperature settings to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound involves extraction from natural sources such as the bark of Morus alba. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

化学反应分析

Types of Reactions

Cyclomorusin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives with enhanced biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.

Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups to alter its properties.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various this compound derivatives with modified biological activities and enhanced therapeutic potential .

科学研究应用

Therapeutic Applications

1.1 Anti-Cancer Properties

Cyclomorusin has demonstrated significant anti-tumor effects across various cancer types. Research indicates that it can inhibit the proliferation of cancer cells in breast, prostate, gastric, hepatocarcinoma, and glioblastoma models. A study highlighted its ability to induce apoptosis in cancer cells through multiple pathways, including the modulation of key regulatory proteins involved in cell cycle progression and apoptosis .

Case Study:

- Study Title: "Exploring the therapeutic and anti-tumor properties of morusin"

- Findings: Morusin was shown to reduce tumor volume significantly in vivo models of breast cancer when administered at specific dosages over a defined treatment period.

1.2 Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This inhibition leads to a reduction in pro-inflammatory mediators, which is beneficial in treating inflammatory diseases .

Data Table: Inhibition of COX and LOX by this compound

| Enzyme Type | IC50 (mM) | Source |

|---|---|---|

| COX-1 | 0.5 | Swine leukocytes |

| LOX-5 | 0.8 | Swine leukocytes |

| LOX-12 | 1.0 | Swine leukocytes |

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effectiveness comparable to traditional antibiotics .

Case Study:

- Study Title: "Antimicrobial properties of morusin"

- Findings: Morusin exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than many commonly used antibiotics.

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative disorders. It has been shown to increase GABA levels in animal models, which could contribute to its anticonvulsant effects .

Data Table: Neuroprotective Effects of this compound

| Treatment Dose (mg/kg) | Effect Observed |

|---|---|

| 5 | Increased GABA levels |

| 10 | Delayed onset of convulsions |

| 20 | Reduced mortality in seizure models |

Antimalarial Activity

This compound has also been investigated for its antimalarial properties against Plasmodium falciparum. Preliminary results suggest it may disrupt the life cycle of the parasite, providing a basis for further exploration as a potential therapeutic agent .

Conclusion and Future Directions

The applications of this compound span various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. Continued research is essential to fully elucidate its mechanisms of action and optimize its use in clinical settings.

作用机制

Cyclomorusin exerts its effects through multiple mechanisms:

Inhibition of Enzymes: This compound inhibits acetylcholinesterase and butyrylcholinesterase, enzymes responsible for breaking down acetylcholine.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Anti-inflammatory Action: This compound inhibits the production of pro-inflammatory cytokines and mediators.

Anti-cancer Mechanism: It induces apoptosis and autophagy in cancer cells through the activation of MAPK ERK, JNK pathways, and inhibition of PI3K/Akt pathways.

相似化合物的比较

Cyclomorusin is compared with other similar flavonoid compounds such as:

Neothis compound: Similar to this compound, neothis compound inhibits acetylcholinesterase and butyrylcholinesterase.

This compound stands out due to its unique structure and potent biological activities, making it a valuable compound in scientific research and pharmaceutical development.

生物活性

Cyclomorusin, a compound derived from various plant sources, has garnered attention for its diverse biological activities. This article provides a detailed examination of the biological effects of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is categorized as a flavonoid, which is known for its potential health benefits. Its chemical structure allows it to interact with various biological targets, leading to multiple pharmacological effects. The structural characteristics contribute to its solubility and bioavailability, impacting its efficacy in biological systems.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress in cells. This activity is primarily due to its ability to scavenge free radicals and inhibit lipid peroxidation.

- Research Findings : Studies have demonstrated that this compound can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Antitumor Effects

This compound has shown promising antitumor activity against various cancer cell lines.

- Case Study : In vitro studies revealed that this compound inhibits the proliferation of human lung cancer cells (A-549) with an IC50 value of 3.1 µM and cervical cancer cells (HeLa) with an IC50 of 0.64 µM .

- Mechanism : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting NF-κB signaling, which is critical for cancer cell survival .

Anti-inflammatory Properties

This compound has been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.

- Research Findings : It effectively reduces the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response .

- Data Table : Below is a summary of the inhibitory concentrations (IC50) for COX and LOX enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 5.0 |

| COX-2 | 3.5 |

| LOX | 4.0 |

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC of this compound against S. aureus was found to be 14.9 µM .

- Mechanism : The compound disrupts bacterial cell membranes, leading to cell death .

Neuroprotective Effects

Recent studies indicate that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.

- Research Findings : In animal models, this compound administration resulted in increased levels of GABA in the brain, suggesting a role in modulating neurotransmitter activity .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

属性

IUPAC Name |

11,19-dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O6/c1-12(2)9-19-21-22(28)20-16(27)11-18-15(7-8-25(3,4)31-18)23(20)30-24(21)14-6-5-13(26)10-17(14)29-19/h5-11,19,26-27H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQXJMLXEYSICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978167 | |

| Record name | 6,11-Dihydroxy-3,3-dimethyl-8-(2-methylprop-1-en-1-yl)-3H,7H,8H-[1]benzopyrano[4,3-b]pyrano[2,3-h][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62596-34-3 | |

| Record name | Cyclomorusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclomorusin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11-Dihydroxy-3,3-dimethyl-8-(2-methylprop-1-en-1-yl)-3H,7H,8H-[1]benzopyrano[4,3-b]pyrano[2,3-h][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 - 257 °C | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。